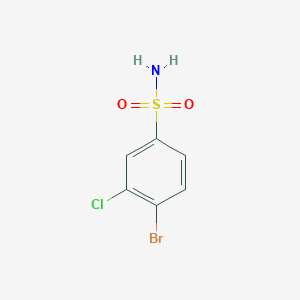

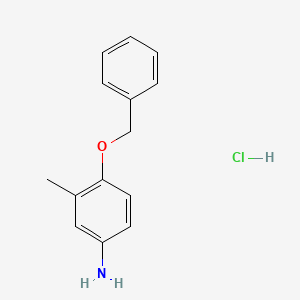

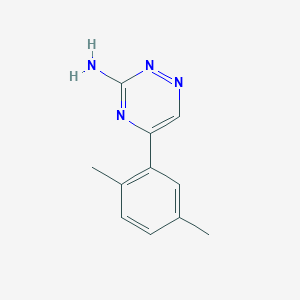

![molecular formula C10H12F2N2O B1521709 3-氨基-2-[(3,4-二氟苯基)甲基]丙酰胺 CAS No. 1038293-42-3](/img/structure/B1521709.png)

3-氨基-2-[(3,4-二氟苯基)甲基]丙酰胺

描述

“3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide” is a chemical compound with the CAS Number: 1038293-42-3 . It has a molecular weight of 214.21 and its IUPAC name is 3-amino-2-(3,4-difluorobenzyl)propanamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F2N2O/c11-8-2-1-6 (4-9 (8)12)3-7 (5-13)10 (14)15/h1-2,4,7H,3,5,13H2, (H2,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学研究应用

Application 1: Use in Chemical Research

1. Specific Scientific Field: Chemistry

3. Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

4. Results or Outcomes: The specific results or outcomes of using this compound in chemical research are not detailed in the available resources .

Application 2: Use in the Study of Blatter Radicals

1. Specific Scientific Field: Physical Chemistry

3. Methods of Application or Experimental Procedures: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly .

4. Results or Outcomes: EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle . Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Application 3: Use in the Dimroth Rearrangement

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .

4. Results or Outcomes: The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

Application 4: Use in Difluoromethylation Processes

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this compound in difluoromethylation processes are not detailed in the available resources .

4. Results or Outcomes: The recent advances made in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Application 5: Use in the Synthesis of Fluorine-Containing Pyridine Aldoximes

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The Baltz-Schiemann technique was used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine . Subsequent permanganate oxidation provided the desired acid .

4. Results or Outcomes: The synthesis of these fluorine-containing pyridine aldoximes could potentially be used in the development of treatments for organophosphorus nerve-agent poisoning .

Application 6: Use in the Synthesis of Large Biomolecules

1. Specific Scientific Field: Biochemistry

3. Methods of Application or Experimental Procedures: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

4. Results or Outcomes: This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

安全和危害

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures.

属性

IUPAC Name |

2-(aminomethyl)-3-(3,4-difluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPXBCUEFNHXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CN)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

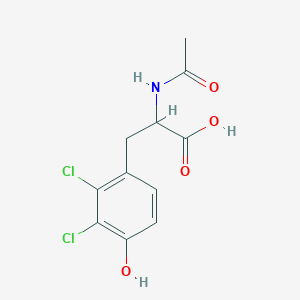

![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)

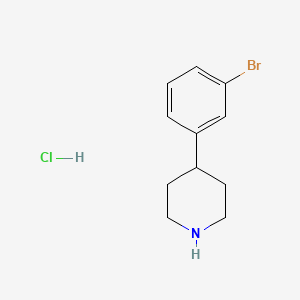

![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)

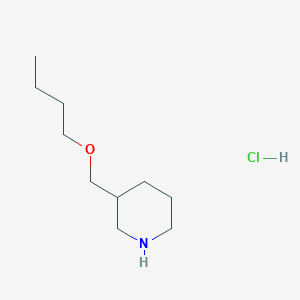

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)

![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)